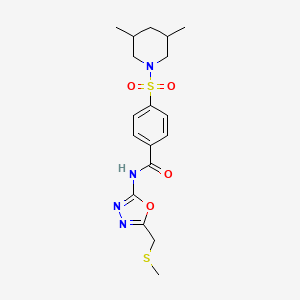

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 850936-39-9

Cat. No.: VC4646295

Molecular Formula: C18H24N4O4S2

Molecular Weight: 424.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850936-39-9 |

|---|---|

| Molecular Formula | C18H24N4O4S2 |

| Molecular Weight | 424.53 |

| IUPAC Name | 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C18H24N4O4S2/c1-12-8-13(2)10-22(9-12)28(24,25)15-6-4-14(5-7-15)17(23)19-18-21-20-16(26-18)11-27-3/h4-7,12-13H,8-11H2,1-3H3,(H,19,21,23) |

| Standard InChI Key | MJDKSBOFVZQPCH-UHFFFAOYSA-N |

| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC)C |

Introduction

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound of interest due to its structural complexity and potential pharmacological applications. Below, we provide a detailed breakdown of its chemical properties, synthesis pathways, and potential biological activities based on available research.

Synthesis Pathways

The synthesis of this compound likely involves multistep reactions combining:

-

Formation of the Oxadiazole Ring: Using hydrazine derivatives and carbon disulfide under cyclization conditions.

-

Sulfonamide Formation: Reaction of the piperidine derivative with sulfonyl chloride.

-

Coupling Reactions: Incorporating the benzamide moiety through amide bond formation.

These steps require precise control over reaction conditions to ensure high yield and purity.

Research Findings

Although direct studies on this compound are sparse, similar compounds have demonstrated significant bioactivity:

-

Compounds with oxadiazole rings exhibit anticancer activity by inducing apoptosis in cancer cells .

-

Sulfonamides are effective against fungal infections and may serve as antifungal agents .

Further research is required to confirm these activities specifically for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume